2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one
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Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one is a quinazoline derivative with significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one typically involves the reaction of 2-chlorobenzyl chloride with 2-mercapto-3-methylquinazolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and interact with the active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one stands out due to its quinazoline core, which is known for its diverse biological activities. Compared to other similar compounds, it offers a unique combination of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLHYJUNCRQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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